Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate
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Overview
Description
Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate is a chemical compound with the CAS Number: 1260763-32-3 . It has a molecular weight of 287.09 . The IUPAC name for this compound is ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H8BrFN2O2/c1-2-16-10(15)8-5-14-4-6(11)3-7(12)9(14)13-8/h3-5H,2H2,1H3 . This code provides a specific representation of the molecular structure of the compound.Scientific Research Applications
Medicinal Chemistry
In medicinal chemistry, this compound serves as a valuable intermediate for the synthesis of various pharmacologically active molecules. Its core structure is a part of many biologically active compounds, which are often explored for their potential as therapeutic agents. The presence of halogen atoms like bromine and fluorine is particularly significant as they can greatly influence the biological activity of the molecules they are part of .
Agriculture
As an intermediate in the synthesis of agrochemicals, Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate could be used to develop new pesticides or herbicides. The imidazo[1,2-a]pyridine moiety is known for its role in plant growth regulation and defense mechanisms against pests .
Material Science
In material science, this compound could be utilized in the creation of novel organic materials. Its robust heterocyclic framework makes it a candidate for incorporation into polymers or small molecules that have specific electronic properties, potentially useful in organic electronics .
Environmental Science
This compound’s derivatives may be studied for their environmental impact, such as their biodegradability or potential as environmentally friendly alternatives to more harmful substances. Research could focus on its breakdown products and their interactions with various environmental factors .
Analytical Chemistry
In analytical chemistry, Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate can be used as a standard or reference compound. Its unique structure allows for its detection and quantification in complex mixtures, which is essential in the quality control of pharmaceuticals .
Biochemistry
The compound’s role in biochemistry could be explored in the context of enzyme inhibition or receptor binding studies. Its structure could interact with biological macromolecules, influencing the function and leading to potential applications in drug discovery .
Synthetic Organic Chemistry
This compound is a versatile building block in synthetic organic chemistry. It can undergo various chemical reactions to produce a wide array of derivatives, each with potential applications in different fields of research and industry .
Drug Development
In drug development, the compound’s halogen atoms make it a prime candidate for the development of new drugs through medicinal chemistry approaches. It could be used to synthesize analogs of known drugs, improving their efficacy or reducing side effects .
Safety and Hazards
The compound has a GHS07 pictogram, with the signal word "Warning" . The hazard statement is H302, which means it is harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Mechanism of Action
Target of Action
Compounds with a similar imidazo[1,2-a]pyridine-3-carboxylate core have been found to inhibit the conserved protein ftsz , which plays a crucial role in bacterial cell division .
Mode of Action
If it acts similarly to other imidazo[1,2-a]pyridine-3-carboxylate compounds, it may inhibit the function of the FtsZ protein, leading to the arrest of cell division .
Biochemical Pathways
If it acts like other imidazo[1,2-a]pyridine-3-carboxylate compounds, it may disrupt the cell division process in bacteria by inhibiting the function of the FtsZ protein .
Result of Action
If it acts like other imidazo[1,2-a]pyridine-3-carboxylate compounds, it may cause the arrest of bacterial cell division by inhibiting the function of the ftsz protein .
properties
IUPAC Name |
ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrFN2O2/c1-2-16-10(15)8-5-14-4-6(11)3-7(12)9(14)13-8/h3-5H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBZNHZQNPCVRMD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C=C(C=C(C2=N1)F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrFN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70718281 |
Source
|
Record name | Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70718281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate | |
CAS RN |
1260763-32-3 |
Source
|
Record name | Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70718281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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